1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester
Overview
Description
1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of targets in the cell . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, Indole-3-acetic acid, a related compound, enters the plant cell nucleus and binds to a protein complex, resulting in ubiquitination of Aux/IAA proteins .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme amidase, which converts indole-3-acetamide into indole-3-acetic acid. This interaction is significant as it suggests a role in auxin biosynthesis, a critical plant hormone involved in growth and development . Additionally, this compound may interact with other proteins involved in signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with cellular receptors and signaling molecules, leading to changes in gene expression and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that indole derivatives can undergo degradation, affecting their long-term efficacy . In vitro and in vivo studies have demonstrated that the effects of this compound can vary over time, with potential changes in cellular function observed with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial. For instance, indole derivatives have been shown to exert anti-depressive effects in animal models at specific dosages . It is crucial to determine the optimal dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, amidase converts indole-3-acetamide into indole-3-acetic acid, a key step in auxin biosynthesis . This interaction influences metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. For instance, amidase, an enzyme that interacts with this compound, is localized in the cytoplasm . This localization is essential for its role in auxin biosynthesis and other cellular processes.
Properties
IUPAC Name |
tert-butyl 2-(7-aminoindol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-12(17)9-16-8-7-10-5-4-6-11(15)13(10)16/h4-8H,9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFXEDHCPJFOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.